molecular formula C5H10ClNO2 B2799980 2-chloro-N-(2-hydroxyethyl)propanamide CAS No. 42275-81-0

2-chloro-N-(2-hydroxyethyl)propanamide

Cat. No.: B2799980
CAS No.: 42275-81-0
M. Wt: 151.59
InChI Key: SQZKNEFDRPEFEW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxyethyl)propanamide is a chemical compound with the molecular formula C5H10ClNO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as chlorhexidine gluconate, a well-known disinfectant and antiseptic agent.

Scientific Research Applications

2-chloro-N-(2-hydroxyethyl)propanamide has a wide range of scientific research applications. It is used as a disinfectant and antiseptic agent in various fields, including medicine and industry. Additionally, it serves as a bifunctional initiator in ATRP, enabling the synthesis of advanced polymer architectures .

Future Directions

The use of 2-chloro-N-(2-hydroxyethyl)propanamide in the synthesis of polymers via ATRP suggests potential future applications in the creation of advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-hydroxyethyl)propanamide can be achieved through various methods. One notable approach involves the use of this compound as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This method enables the polymerization of two monomers with differing activity and polarity in two stages . The reaction conditions typically involve solvents such as dichloromethane, N,N-dimethylformamide, and tetrahydrofuran, among others .

Industrial Production Methods: In industrial settings, the production of this compound often involves bulk manufacturing processes. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-(2-hydroxyethyl)propanamide undergoes various chemical reactions, including substitution reactions. It can act as a bifunctional initiator in ATRP, enabling the formation of well-defined polymer chains .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include α-bromoisobutyryl bromide for the activation of polymer blocks . The reaction conditions often involve solvents like dichloromethane and N,N-dimethylformamide .

Major Products Formed: The major products formed from reactions involving this compound include well-defined polymer chains with specific molecular weights and functionalities .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxyethyl)propanamide involves its role as a bifunctional initiator in ATRP. It enables the polymerization of monomers with differing activity and polarity, leading to the formation of well-defined polymer chains . The molecular targets and pathways involved in this process include the activation of polymer blocks using reagents like α-bromoisobutyryl bromide .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-chloro-N-(2-hydroxyethyl)propanamide include other bifunctional initiators used in ATRP, such as 2-bromo-N-(2-hydroxyethyl)propanamide and 2-iodo-N-(2-hydroxyethyl)propanamide .

Uniqueness: What sets this compound apart from similar compounds is its specific application as a bifunctional initiator in ATRP, enabling the synthesis of advanced polymer architectures with well-defined molecular weights and functionalities .

Properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZKNEFDRPEFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethanolamine (13.45 g, 0.22 mol) is added to 21.5 ml (0.2 mol) of 2-chloropropionic acid methylester. The mixture solidifies after standing at room temperature for 60 h. The solid is triturated with ethylacetate, the crystals are filtered off and dried to afford 27.75 g of the title compound as white crystals, mp. 64° C.
Quantity
13.45 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One

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